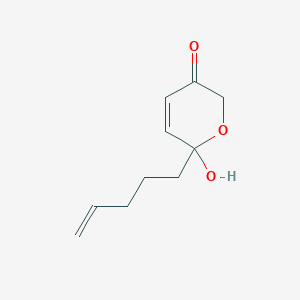
6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a pent-4-en-1-yl-substituted hydroxy ketone, under acidic or basic conditions. The reaction conditions typically include:
Acidic Catalysis: Using acids like sulfuric acid or hydrochloric acid to promote cyclization.
Basic Catalysis: Using bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyranone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyranone ketone, while reduction may produce a dihydropyranone.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2H-pyran-3(6H)-one: Lacks the pent-4-en-1-yl side chain, resulting in different chemical properties.
6-Methoxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one: Features a methoxy group instead of a hydroxyl group, altering its reactivity.
Uniqueness
6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one is unique due to its specific functional groups and side chain, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
84735-83-1 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
6-hydroxy-6-pent-4-enylpyran-3-one |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-6-10(12)7-5-9(11)8-13-10/h2,5,7,12H,1,3-4,6,8H2 |
Clave InChI |
XZYCVIKCGBBRKL-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC1(C=CC(=O)CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


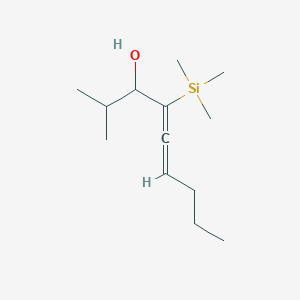
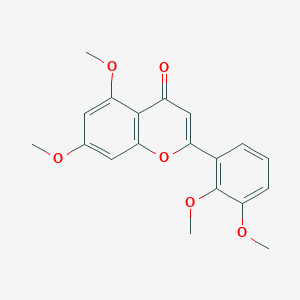
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)
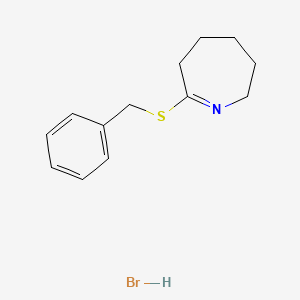
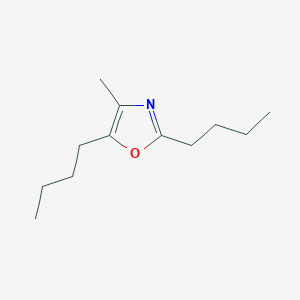
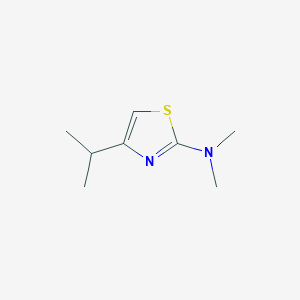
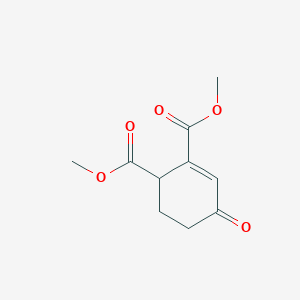
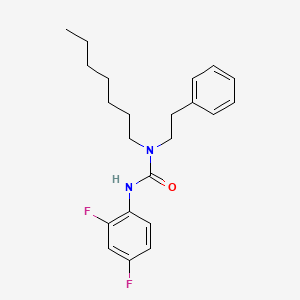
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
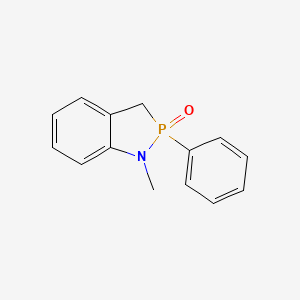
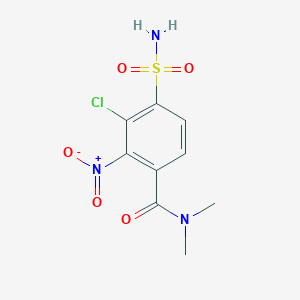
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
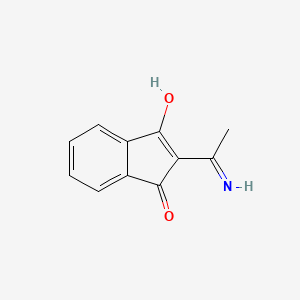
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
